7-[4-(Cyclopentyloxy)-3-methoxyphenyl]-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid
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Overview
Description
7-[4-(CYCLOPENTYLOXY)-3-METHOXYPHENYL]-5-OXO-3-PHENYL-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID is a complex organic compound that belongs to the class of thieno[3,2-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a thieno[3,2-b]pyridine core with various substituents, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-(CYCLOPENTYLOXY)-3-METHOXYPHENYL]-5-OXO-3-PHENYL-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials, such as substituted phenylacetic acids and thiophene derivatives, under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
7-[4-(CYCLOPENTYLOXY)-3-METHOXYPHENYL]-5-OXO-3-PHENYL-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives .
Scientific Research Applications
7-[4-(CYCLOPENTYLOXY)-3-METHOXYPHENYL]-5-OXO-3-PHENYL-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and biological activities.
Mechanism of Action
The mechanism of action of 7-[4-(CYCLOPENTYLOXY)-3-METHOXYPHENYL]-5-OXO-3-PHENYL-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Pyrromilast: A similar compound with a cyclopentyloxy and methoxyphenyl group, known for its inhibitory activity on phosphodiesterase.
Thiophene Derivatives: Other thiophene-based compounds with similar structures and biological activities.
Uniqueness
7-[4-(CYCLOPENTYLOXY)-3-METHOXYPHENYL]-5-OXO-3-PHENYL-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID stands out due to its specific substitution pattern and the combination of functional groups, which contribute to its unique chemical and biological properties .
Properties
Molecular Formula |
C26H25NO5S |
---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
7-(4-cyclopentyloxy-3-methoxyphenyl)-5-oxo-3-phenyl-6,7-dihydro-4H-thieno[3,2-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C26H25NO5S/c1-31-20-13-16(11-12-19(20)32-17-9-5-6-10-17)18-14-21(28)27-23-22(15-7-3-2-4-8-15)25(26(29)30)33-24(18)23/h2-4,7-8,11-13,17-18H,5-6,9-10,14H2,1H3,(H,27,28)(H,29,30) |
InChI Key |
OHXWBDFCECUCAF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2CC(=O)NC3=C2SC(=C3C4=CC=CC=C4)C(=O)O)OC5CCCC5 |
Origin of Product |
United States |
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